molecular formula C22H22ClN3O2 B10984272 2-(4-chlorophenyl)-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide

2-(4-chlorophenyl)-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide

Cat. No.: B10984272
M. Wt: 395.9 g/mol
InChI Key: QVYYLKCGGCDRKS-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide is a complex organic compound that features a combination of indole, piperidine, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide typically involves multi-step organic reactions. One common method includes the acylation of piperidine with an indole-2-carbonyl chloride derivative, followed by the introduction of the 4-chlorophenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of various substituted chlorophenyl derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological pathways, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both indole and piperidine moieties allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H22ClN3O2

Molecular Weight

395.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]acetamide

InChI

InChI=1S/C22H22ClN3O2/c23-17-7-5-15(6-8-17)13-21(27)24-18-9-11-26(12-10-18)22(28)20-14-16-3-1-2-4-19(16)25-20/h1-8,14,18,25H,9-13H2,(H,24,27)

InChI Key

QVYYLKCGGCDRKS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CC=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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